molecular formula C25H28N2O2 B7718373 N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide

Cat. No. B7718373
M. Wt: 388.5 g/mol
InChI Key: OTWZVWNCPOHWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as DMHQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMHQ is a heterocyclic compound that belongs to the class of quinolines and is synthesized through a multi-step process.

Mechanism of Action

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is believed to exert its therapeutic effects through the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that regulates various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C. Additionally, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer in animal studies. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide research. One potential area of research is the development of this compound-based therapies for cancer and viral infections. Another potential area of research is the investigation of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, future research could focus on the development of novel synthesis methods for this compound that are more efficient and environmentally friendly.

Synthesis Methods

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is synthesized through a multi-step process that involves the condensation of 3,4-dimethylbenzaldehyde with 2-hydroxy-3-quinolinecarboxaldehyde in the presence of a catalyst. The resulting intermediate is then subjected to hydrogenation using a palladium catalyst to produce this compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial properties. This compound has also been shown to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-17-12-13-22(14-18(17)2)27(25(29)19-8-4-3-5-9-19)16-21-15-20-10-6-7-11-23(20)26-24(21)28/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWZVWNCPOHWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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